molecular formula C15H18O3 B209137 Zederone CAS No. 7727-79-9

Zederone

Cat. No.: B209137
CAS No.: 7727-79-9
M. Wt: 246.30 g/mol
InChI Key: CVIVANCKIBYAOP-KOMYPQRHSA-N
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Properties

CAS No.

7727-79-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(3R,5R,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one

InChI

InChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5+/t14-,15+/m0/s1

InChI Key

CVIVANCKIBYAOP-KOMYPQRHSA-N

Isomeric SMILES

C/C/1=C\CC[C@@]2([C@@H](O2)C(=O)C3=C(C1)OC=C3C)C

Canonical SMILES

CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C

Appearance

Powder

melting_point

153.5-154°C

physical_description

Solid

Synonyms

zederone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one can be synthesized through various methods. One approach involves the use of (E)-5-halegeno-4-hexanoic acid alkyl ester as a starting material . The synthesis process includes several steps, such as esterification, cyclization, and purification, to obtain the final product .

Industrial Production Methods

Industrial production of zederone typically involves the extraction of the compound from the rhizomes of Zingiber zerumbet or Curcuma elata. The extraction process includes hydrodistillation, followed by purification and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives .

Scientific Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zederone
Reactant of Route 2
Zederone

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